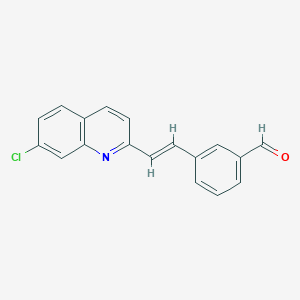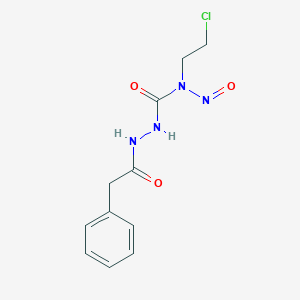
Benzeneacetic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneacetic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide, commonly known as BCNU, is a chemotherapy drug that is used to treat various types of cancer. It is a synthetic derivative of nitrosourea, which is a class of alkylating agents that are known for their antitumor activity. BCNU is a potent antineoplastic agent that has been extensively studied for its chemical properties, synthesis method, and mechanism of action. In
作用機序
The mechanism of action of BCNU involves the formation of covalent bonds between the drug and DNA and RNA molecules. BCNU alkylates the nitrogen atoms in the nucleotide bases, which causes cross-linking between adjacent DNA strands. This cross-linking prevents the DNA from unwinding and replicating, which ultimately leads to cell death.
Biochemical and Physiological Effects:
BCNU has a number of biochemical and physiological effects on the body. The drug is metabolized in the liver, where it is converted into an active alkylating agent. BCNU has a short half-life, which means that it is rapidly eliminated from the body. The drug has been shown to cause bone marrow suppression, which can lead to anemia, leukopenia, and thrombocytopenia. BCNU can also cause gastrointestinal toxicity, which can lead to nausea, vomiting, and diarrhea.
実験室実験の利点と制限
BCNU has several advantages and limitations for lab experiments. The drug is a potent antineoplastic agent that has been extensively studied for its chemical properties and mechanism of action. BCNU has also been shown to have synergistic effects with other chemotherapy drugs, which makes it a useful tool for combination therapy studies. However, BCNU has a short half-life and is rapidly eliminated from the body, which can make it difficult to study in vivo.
将来の方向性
There are several future directions for the study of BCNU. One area of research is the development of new formulations of the drug that can improve its pharmacokinetic properties and enhance its antitumor activity. Another area of research is the identification of new targets for BCNU, which could lead to the development of more effective combination therapies. Additionally, the use of BCNU in combination with immunotherapy agents is an area of active research that could lead to new treatment options for cancer patients.
Conclusion:
BCNU is a potent antineoplastic agent that has been extensively studied for its chemical properties, synthesis method, and mechanism of action. The drug has a number of biochemical and physiological effects on the body, and it is commonly used in the treatment of brain tumors, lymphomas, and multiple myeloma. BCNU has several advantages and limitations for lab experiments, and there are several future directions for the study of the drug. Overall, BCNU is an important tool in the fight against cancer, and its continued study is essential for the development of new and effective treatments.
合成法
BCNU is synthesized by the reaction of 1,3-bis(2-chloroethyl)-1-nitrosourea with hydrazine hydrate in the presence of acetic acid. The reaction produces BCNU as a white crystalline solid, which is then purified by recrystallization. The synthesis of BCNU is a complex process that requires careful control of reaction conditions to ensure the purity and yield of the final product.
科学的研究の応用
BCNU has been extensively studied for its antitumor activity, and it is commonly used in the treatment of brain tumors, lymphomas, and multiple myeloma. The drug works by alkylating DNA and RNA, which prevents the replication and transcription of cancer cells. BCNU has also been studied for its potential use in combination with other chemotherapy drugs to enhance their antitumor activity.
特性
CAS番号 |
147217-62-7 |
|---|---|
製品名 |
Benzeneacetic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide |
分子式 |
C11H13ClN4O3 |
分子量 |
284.7 g/mol |
IUPAC名 |
1-(2-chloroethyl)-1-nitroso-3-[(2-phenylacetyl)amino]urea |
InChI |
InChI=1S/C11H13ClN4O3/c12-6-7-16(15-19)11(18)14-13-10(17)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,17)(H,14,18) |
InChIキー |
GAAZZTAXENXQFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=O)N(CCCl)N=O |
正規SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=O)N(CCCl)N=O |
その他のCAS番号 |
147217-62-7 |
同義語 |
1-(2-Chloroethyl)-1-nitroso-4-phenylacetylhydrazine carboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




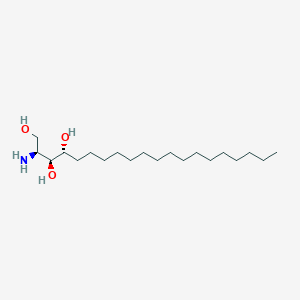


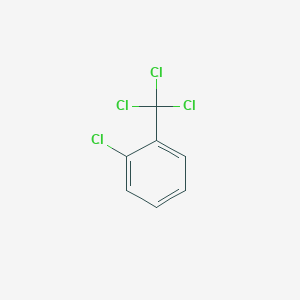

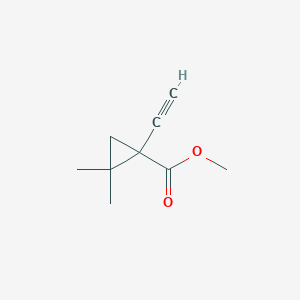
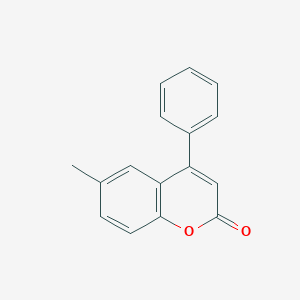
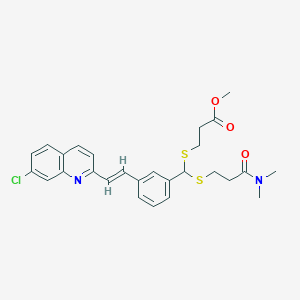
![3,3'-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]methylene]bis(thio)]bis-propanoic Acid 1,1'-Dimethyl Ester](/img/structure/B131831.png)



